molecular formula C9H9N5OS B5839420 4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide

4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide

Cat. No.: B5839420
M. Wt: 235.27 g/mol
InChI Key: IMEXHUSXLZAVST-UHFFFAOYSA-N
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Description

4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide is a chemical compound that features a tetrazole ring substituted with a methylsulfanyl group and attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a benzoyl chloride derivative with a tetrazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the tetrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide moiety can interact with proteins and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide is unique due to the combination of its tetrazole ring, methylsulfanyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(5-methylsulfanyltetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c1-16-9-11-12-13-14(9)7-4-2-6(3-5-7)8(10)15/h2-5H,1H3,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEXHUSXLZAVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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